Cas no 2138530-82-0 (4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol)
4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol
- 2138530-82-0
- EN300-1160220
- 4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol
-
- Inchi: 1S/C15H23NO/c1-3-12-9-10-14(17)11-15(12)16(2)13-7-5-4-6-8-13/h4-8,12,14-15,17H,3,9-11H2,1-2H3
- InChI Key: RFTXLWPLBFWKGC-UHFFFAOYSA-N
- SMILES: OC1CCC(CC)C(C1)N(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 233.177964357g/mol
- Monoisotopic Mass: 233.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 23.5Ų
4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1160220-0.05g |
4-ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol |
2138530-82-0 | 0.05g |
$1129.0 | 2023-06-08 | ||
| Enamine | EN300-1160220-0.1g |
4-ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol |
2138530-82-0 | 0.1g |
$1183.0 | 2023-06-08 | ||
| Enamine | EN300-1160220-0.25g |
4-ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol |
2138530-82-0 | 0.25g |
$1235.0 | 2023-06-08 | ||
| Enamine | EN300-1160220-0.5g |
4-ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol |
2138530-82-0 | 0.5g |
$1289.0 | 2023-06-08 | ||
| Enamine | EN300-1160220-1.0g |
4-ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol |
2138530-82-0 | 1g |
$1343.0 | 2023-06-08 | ||
| Enamine | EN300-1160220-2.5g |
4-ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol |
2138530-82-0 | 2.5g |
$2631.0 | 2023-06-08 | ||
| Enamine | EN300-1160220-5.0g |
4-ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol |
2138530-82-0 | 5g |
$3894.0 | 2023-06-08 | ||
| Enamine | EN300-1160220-10.0g |
4-ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol |
2138530-82-0 | 10g |
$5774.0 | 2023-06-08 |
4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol
Comprehensive Overview of 4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol (CAS No. 2138530-82-0)
4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol (CAS No. 2138530-82-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This cyclohexanol derivative features an ethyl group at the 4-position and a methyl(phenyl)amino substituent at the 3-position, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting neurological and metabolic disorders.
The compound's molecular formula, C15H23NO, and its distinct cyclohexan-1-ol backbone contribute to its versatility in organic synthesis. Recent studies highlight its role as a precursor for N-methylated compounds, which are pivotal in developing therapeutics with enhanced bioavailability. The presence of the phenylamino moiety further expands its utility in designing ligands for receptor modulation, a hot topic in modern medicinal chemistry.
In the context of green chemistry, 4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol has been investigated for its compatibility with sustainable synthesis protocols. With growing consumer demand for eco-friendly pharmaceuticals, this compound aligns with trends favoring reduced solvent use and energy-efficient processes. Its stability under mild reaction conditions makes it a candidate for catalytic hydrogenation and other low-impact methodologies.
Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize CAS No. 2138530-82-0, ensuring high purity for research applications. The compound's spectral data, including its characteristic IR absorption bands, are frequently referenced in peer-reviewed journals, underscoring its reproducibility and reliability in experimental settings.
From a commercial perspective, 4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol is available through specialized chemical suppliers, often with custom purity grades tailored to industrial needs. Its pricing and availability are influenced by factors like batch scalability and regional regulatory frameworks, topics frequently searched by procurement professionals in the fine chemicals sector.
Future research directions may explore its enantioselective synthesis, given the rising interest in chiral auxiliaries for asymmetric catalysis. Additionally, its potential as a building block for biodegradable polymers could open new avenues in materials science, addressing global concerns about plastic waste—a subject dominating environmental discourse.
In summary, 4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol represents a convergence of innovation in synthetic chemistry and applied pharmacology. Its multifaceted applications, coupled with alignment to sustainability goals, position it as a compound of enduring relevance in both academic and industrial spheres.
2138530-82-0 (4-Ethyl-3-[methyl(phenyl)amino]cyclohexan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)